molecular formula C25H21N B2999285 9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine CAS No. 1263001-82-6

9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine

Cat. No.: B2999285
CAS No.: 1263001-82-6
M. Wt: 335.45
InChI Key: COLKCCIWRXMWBI-UHFFFAOYSA-N
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Description

9,9-Dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine (CAS RN: 1263001-82-6) is a high-purity organic compound supplied for advanced research and development. This molecule, with a molecular formula of C₂₅H₂₁N and a molecular weight of 335.45 g/mol, is characterized as a light orange to light red powder or crystal with a melting point of approximately 135 °C . This compound is of significant interest in the field of organic electronics and materials science. Its core structure is based on a 9,9-dimethylfluorene moiety linked to a naphthalen-2-amine group, making it a valuable building block for novel functional materials. Research highlights its application as a key precursor in the synthesis of sophisticated hole transport materials (HTMs) for organic light-emitting diodes (OLEDs) . These HTMs demonstrate excellent thermal stability, which is a critical parameter for the performance and longevity of OLED devices . Furthermore, derivatives of 9,9-dimethyl-9H-fluoren-2-amine are actively investigated for their non-linear optical (NLO) properties in "push-pull" chromophores, which are essential for technologies like optical switching and signal processing . For handling, please note that the compound is air-sensitive and should be stored under inert gas in a cool, dark place, ideally at room temperature or below 15°C . Safety information indicates that it may be harmful if swallowed and may cause skin and eye irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended precautionary statements before use. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

9,9-dimethyl-N-naphthalen-2-ylfluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N/c1-25(2)23-10-6-5-9-21(23)22-14-13-20(16-24(22)25)26-19-12-11-17-7-3-4-8-18(17)15-19/h3-16,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLKCCIWRXMWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine typically involves palladium-catalyzed cross-coupling reactions. One common method is the Buchwald-Hartwig amination, where a fluorene derivative is coupled with a naphthylamine under the influence of a palladium catalyst and a suitable base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures to ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene or naphthyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized fluorene or naphthyl compounds.

Scientific Research Applications

9,9-Dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various electronic transitions, making it effective in applications like fluorescence imaging and electronic devices. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

9,9-Dimethyl-N-(m-tolyl)-9H-fluoren-2-amine

  • Structure : Substituted with a meta-methylphenyl (m-tolyl) group instead of naphthalen-2-yl.
  • Molecular Formula : C₂₂H₂₁N; Molecular Weight : 299.42 g/mol .
  • Applications : Used in electrooxidative para-selective C–H/N–H cross-coupling reactions. Demonstrates moderate reactivity, yielding para-amination products (e.g., 66% yield for di-m-tolylamine under standard conditions) .
  • Key Difference : The m-tolyl group reduces steric hindrance compared to DNF’s naphthalene, improving reaction efficiency in certain synthetic pathways.

9,9-Dimethyl-N-(p-tolyl)-9H-fluoren-2-amine

  • Structure : Para-methylphenyl (p-tolyl) substitution.
  • Molecular Formula : C₂₂H₂₁N; Molecular Weight : 299.42 g/mol .
  • Applications : Primarily a precursor in OLED materials. Lacks free para C–H bonds, rendering it unreactive in electrochemical para-amination reactions .
  • Key Difference : The para-methyl group directs electronic effects differently, reducing suitability for cross-coupling reactions compared to DNF.

Functional Analogs in OLEDs

N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (BCFA)

  • Structure : Incorporates a carbazole moiety and biphenyl group.
  • Molecular Formula : C₅₃H₄₁N₂; Molecular Weight : 705.90 g/mol .
  • Applications : Used as a hole-transport layer (HTL) in top-emitting OLEDs. Co-deposited with TPBi and Liq for optimized charge balance .
  • Performance : Devices using BCFA achieve external quantum efficiencies (EQEs) >20% due to enhanced hole injection and reduced exciton quenching .
  • Key Difference : The carbazole group in BCFA improves hole-transport efficiency compared to DNF’s naphthalene, but DNF’s simpler structure offers cost advantages in polymer synthesis .

7-(9H-Carbazol-9-yl)-N,N-diphenyl-9,9′-spirobi[fluoren]-2-amine (CzFA)

  • Structure : Spirobifluorene core with carbazole and diphenylamine substituents.
  • Applications : Host material for red phosphorescent OLEDs doped with Ir(MDQ)₂(acac).
  • Performance : Achieves a maximum current efficiency of 27.8 cd/A and power efficiency of 21.8 lm/W , outperforming traditional CBP-based devices by 60% .
  • Key Difference: CzFA’s spirobifluorene backbone provides superior thermal stability and bipolar charge transport compared to DNF’s monofluorene structure.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Application Performance Metrics Reference
DNF C₂₅H₂₁N 335.45 Polymer initiator, OLEDs Boiling point: ~165°C; Low vapor pressure
9,9-Dimethyl-N-(m-tolyl)-... C₂₂H₂₁N 299.42 Electrochemical synthesis 66% yield in para-amination
BCFA C₅₃H₄₁N₂ 705.90 OLED HTL EQE >20%
CzFA C₄₇H₃₂N₂ 624.77 Phosphorescent OLED host Power efficiency: 21.8 lm/W

Biological Activity

9,9-Dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine, a compound with the molecular formula C25H21NC_{25}H_{21}N and a molecular weight of 335.45 g/mol, has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure

The chemical structure of this compound features a fluorenamine backbone with naphthalene substitution, which may influence its biological interactions.

Physical Properties

PropertyValue
Molecular FormulaC25H21N
Molecular Weight335.45 g/mol
Purity≥95%

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : The presence of aromatic rings may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Some studies suggest that amine derivatives can inhibit microbial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
  • Anticancer Potential : Preliminary investigations have indicated that related compounds may induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.

  • Study on Antioxidant Properties :
    • A study demonstrated that compounds with similar structures showed significant antioxidant activity in vitro, suggesting potential protective effects against cellular damage caused by reactive oxygen species (ROS) .
  • Antimicrobial Efficacy :
    • Research published in MDPI highlighted the antimicrobial properties of fluorenamine derivatives, noting their effectiveness against various bacterial strains. This suggests that this compound could possess similar properties .
  • Anticancer Activity :
    • A study focusing on the anticancer effects of related compounds reported that they could inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

CompoundAntioxidant ActivityAntimicrobial ActivityAnticancer Activity
This compoundModerateYesYes
Related FluorenaminesHighYesModerate
Naphthalene DerivativesModerateYesLow

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine, and how are they experimentally determined?

  • Methodology :

  • Melting Point : Determined via differential scanning calorimetry (DSC) or capillary method. Literature reports a range of 166–170°C for the parent compound 9,9-dimethyl-9H-fluoren-2-amine .
  • Solubility : Tested in polar (e.g., DMSO, THF) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis. The compound is insoluble in water but slightly soluble in organic solvents like ethyl acetate .
  • Stability : Assessed via thermogravimetric analysis (TGA) under nitrogen; derivatives show stability up to 300°C .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodology :

  • Buchwald-Hartwig Coupling : A palladium-catalyzed cross-coupling reaction between 9,9-dimethyl-9H-fluoren-2-amine and 2-bromonaphthalene. Typical conditions: Pd(OAc)₂, Xantphos ligand, Cs₂CO₃ base, and toluene at 110°C .
  • Purification : Column chromatography (hexane:ethyl acetate gradient) yields >94% purity .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodology :

  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity ≥99.5% .
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ = 8.48 ppm for naphthyl protons ) and HRMS (e.g., [M+H⁺] = 361.47 ) verify structure.

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data for fluorene-based amines?

  • Methodology :

  • Controlled Solvent Screening : Systematic testing under inert atmospheres to avoid oxidation artifacts. For example, conflicting solubility in ethyl acetate ( vs. 3) may arise from trace impurities or hydration states .
  • Computational Modeling : COSMO-RS simulations predict solvent compatibility based on Hansen solubility parameters .

Q. How can this compound be functionalized for use in organic electronics, such as OLEDs or OFETs?

  • Methodology :

  • Electron-Withdrawing Groups : Introduce cyano or trifluoromethyl substituents via electrophilic aromatic substitution to modulate HOMO/LUMO levels.
  • Device Fabrication : Spin-coating or vacuum deposition onto ITO substrates, followed by characterization via cyclic voltammetry (CV) and electroluminescence (EL) spectroscopy .

Q. What challenges arise in optimizing charge transport properties, and how are they addressed?

  • Methodology :

  • Morphology Control : Annealing thin films at 150°C to enhance crystallinity, monitored by XRD or AFM .
  • Doping : Use Lewis acids (e.g., FeCl₃) to increase conductivity, with in situ Raman spectroscopy tracking doping efficiency .

Q. How does steric hindrance from the dimethylfluorene group impact reactivity in cross-coupling reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 9H-fluoren-2-amine) under identical Pd-catalyzed conditions.
  • DFT Calculations : Analyze transition-state energies to predict regioselectivity in C–N bond formation .

Methodological Resources

Technique Application Reference
Column ChromatographyPurification of crude synthesis products
NMR SpectroscopyStructural validation and purity assessment
Cyclic VoltammetryElectrochemical property analysis
DFT/COSMO-RS ModelingSolubility and reactivity prediction

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